molecular formula C21H22ClNO3 B2858517 Methyl 4-(3-(4-chlorophenyl)azepane-1-carbonyl)benzoate CAS No. 1798660-60-2

Methyl 4-(3-(4-chlorophenyl)azepane-1-carbonyl)benzoate

Cat. No. B2858517
CAS RN: 1798660-60-2
M. Wt: 371.86
InChI Key: VYVZXERLLYEZFZ-UHFFFAOYSA-N
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Description

Methyl 4-(3-(4-chlorophenyl)azepane-1-carbonyl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. It is an azepane derivative that belongs to the class of compounds known as benzamides.

Scientific Research Applications

Liquid Crystals Synthesis and Analysis

Methyl 4-(3-(4-chlorophenyl)azepane-1-carbonyl)benzoate is explored in the synthesis of new liquid crystals, particularly azo/ester/Schiff base liquid crystals. These compounds, including derivatives with terminal alkoxy groups of varying chain lengths, exhibit high thermal stability and wide-temperature mesomorphic ranges. Their mesomorphic properties are confirmed through differential scanning calorimetry (DSC) and polarized light microscopy (PLM). The photophysical properties are studied using UV-vis spectroscopy. Density functional theory (DFT) is employed for estimating thermal and geometrical parameters, revealing that these compounds are not entirely planar and their twist angles are influenced by the electronic nature of attached groups (Ahmed, Saad, Ahmed, & Hagar, 2020).

Crystal Structure Analysis

The compound is also a focus in the study of crystal structures. The crystal structure of a related compound, methyl (3RS,4SR,4aRS,11aRS,11bSR)-5-oxo-3,4,4a,5,7,8,9,10,11,11a-decahydro-3,11b-epoxyazepino[2,1-a]isoindole-4-carboxylate, is examined. This molecule comprises a fused tetracyclic system with varied ring conformations. The study provides insights into the molecular geometry and potential interactions within the crystal lattice, highlighting weak hydrogen-bonding interactions (Toze, Poplevin, Zubkov, Nikitina, Porras, & Khrustalev, 2015).

Effect on Mesophase Behavior

In another study, the impact of lateral substitution on mesophase behavior in azo/ester compounds, including those related to Methyl 4-(3-(4-chlorophenyl)azepane-1-carbonyl)benzoate, is investigated. This study examines how the polarity of lateral substituents affects the mesomorphic properties of derivatives in both pure and mixed states. It provides valuable insights into the molecular packing, geometrical, and thermal parameters of these compounds (Naoum, Fahmi, Alaasar, & Abdel-aziz, 2011).

properties

IUPAC Name

methyl 4-[3-(4-chlorophenyl)azepane-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO3/c1-26-21(25)17-7-5-16(6-8-17)20(24)23-13-3-2-4-18(14-23)15-9-11-19(22)12-10-15/h5-12,18H,2-4,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVZXERLLYEZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[3-(4-chlorophenyl)azepane-1-carbonyl]benzoate

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